Ethoxyidazoxan
CAS No.: 96576-24-8
Cat. No.: VC0527536
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96576-24-8 |
---|---|
Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | 2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole |
Standard InChI | InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Standard InChI Key | PXTLRBYNGGDZBN-UHFFFAOYSA-N |
SMILES | CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Canonical SMILES | CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis of Ethoxyidazoxan
Structural Characteristics
Ethoxyidazoxan is presumed to differ from idazoxan by the addition of an ethoxy (-OCH2CH3) group. Idazoxan’s core structure consists of a benzodioxane ring fused to an imidazoline moiety . Substitution at specific positions (e.g., the benzene ring or imidazoline nitrogen) with an ethoxy group could alter receptor binding affinity, metabolic stability, or pharmacokinetic properties.
Hypothetical Synthesis Pathway
Drawing from idazoxan hydrochloride synthesis , ethoxyidazoxan might be synthesized via nucleophilic substitution or alkylation reactions. For example:
-
Starting Material: 2-cyano-1,4-benzodioxane derivative with an ethoxy substituent.
-
Reaction with Ethylenediamine: Formation of the imidazoline ring under basic conditions.
-
Acidification: Hydrochloride salt formation for stability.
A comparative synthesis table highlights key differences:
Pharmacological Profile and Mechanisms
Receptor Interactions
Idazoxan antagonizes α2-adrenergic and imidazoline receptors, modulating norepinephrine release and sympathetic activity . Ethoxyidazoxan’s ethoxy group may enhance lipid solubility, potentially increasing blood-brain barrier penetration or prolonging half-life.
α2-Adrenergic Receptor Antagonism
Idazoxan reduces alcohol-induced stimulation and sedation by blocking α2-autoreceptors, thereby increasing noradrenergic transmission . Ethoxyidazoxan could exhibit similar effects but with altered potency due to steric or electronic modifications.
Imidazoline Receptor Modulation
Idazoxan’s interaction with imidazoline I1 receptors contributes to its neuroprotective and antioxidant effects . Ethoxy substitution might enhance antioxidant capacity, as seen in efaroxan-ephedrine combinations .
Behavioral and Physiological Effects
Idazoxan’s preclinical and clinical effects provide a basis for hypothesizing ethoxyidazoxan’s actions:
-
Alcohol Intoxication: Idazoxan (40 mg) attenuates alcohol-induced stimulation and prolongs sedation in humans . Ethoxyidazoxan may amplify these effects via improved bioavailability.
-
Physical Endurance: Idazoxan enhances ephedrine’s endurance-promoting effects in rats by reducing oxidative stress . Ethoxyidazoxan’s larger substituent could further augment antioxidant enzyme activity (e.g., SOD, GPx).
Research Gaps and Future Directions
-
Synthesis and Characterization: Priority should be given to synthesizing ethoxyidazoxan and confirming its structure via NMR/mass spectrometry.
-
Receptor Binding Assays: Compare affinity for α2-adrenergic and imidazoline receptors against idazoxan.
-
In Vivo Studies: Evaluate alcohol interaction, antioxidant capacity, and neuroprotection in animal models.
-
Pharmacokinetics: Assess bioavailability, half-life, and metabolite formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume